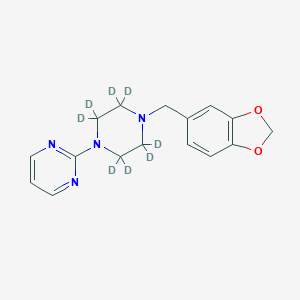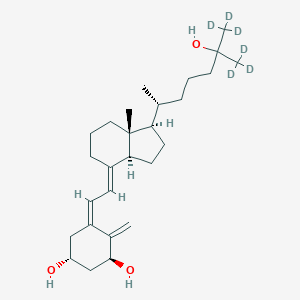![molecular formula C27H46O2 B196562 (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol CAS No. 1246302-80-6](/img/structure/B196562.png)
(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
Overview
Description
4β-Hydroxy Cholesterol-d7 is a deuterated form of 4β-hydroxycholesterol, a metabolite of cholesterol. This compound is synthesized by the enzyme cytochrome P450 3A4 and is one of the major oxysterols found in human circulation . The deuterated form, 4β-Hydroxy Cholesterol-d7, is often used as an internal standard in various analytical techniques due to its stability and similarity to the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4β-Hydroxy Cholesterol-d7 involves the deuteration of cholesterol at specific positions. The process typically includes the following steps:
Hydroxylation: Cholesterol is hydroxylated at the 4β position using cytochrome P450 3A4.
Deuteration: The hydroxylated cholesterol is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Industrial Production Methods
Industrial production of 4β-Hydroxy Cholesterol-d7 involves large-scale synthesis using bioreactors equipped with cytochrome P450 3A4 enzymes. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions
4β-Hydroxy Cholesterol-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4β position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of 4β-Hydroxy Cholesterol-d7 .
Scientific Research Applications
4β-Hydroxy Cholesterol-d7 has a wide range of applications in scientific research:
Mechanism of Action
4β-Hydroxy Cholesterol-d7 exerts its effects by interacting with liver X receptors (LXRs), which are nuclear receptors involved in the regulation of cholesterol homeostasis. The compound acts as a ligand for LXRs, modulating the expression of genes involved in cholesterol metabolism and transport . This interaction helps maintain cholesterol balance within cells and tissues .
Comparison with Similar Compounds
Similar Compounds
4β-Hydroxycholesterol: The non-deuterated form of 4β-Hydroxy Cholesterol-d7, also synthesized by cytochrome P450 3A4.
24(S)-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.
27-Hydroxycholesterol: A cholesterol metabolite with similar biological functions.
Uniqueness
4β-Hydroxy Cholesterol-d7 is unique due to its deuterated nature, making it an ideal internal standard for analytical techniques. Its stability and similarity to the non-deuterated form allow for accurate quantification and analysis of cholesterol and its metabolites .
Properties
IUPAC Name |
(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i1D3,2D3,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKQKOAHAICSF-BZNWTYAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390607 | |
| Record name | AC1MMZCW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246302-80-6 | |
| Record name | AC1MMZCW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)
![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)




